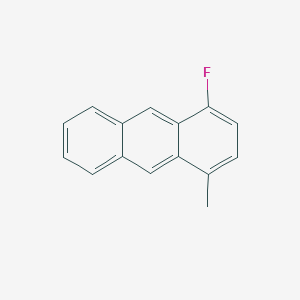
1-Fluoro-4-methylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylanthracene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-methylanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1-fluoro-4-methylanthracene exerts its effects depends on its specific application. In the context of OLEDs, the compound’s photophysical properties, such as fluorescence and phosphorescence, are crucial. The presence of the fluorine atom can influence the electronic distribution within the molecule, affecting its emission properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
1-Fluoroanthracene: Lacks the methyl group, resulting in different chemical reactivity and physical properties.
4-Methylanthracene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-Chloro-4-methylanthracene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-methylanthracene is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct electronic and steric effects. These modifications can enhance its stability, reactivity, and suitability for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
93524-66-4 |
|---|---|
Fórmula molecular |
C15H11F |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-fluoro-4-methylanthracene |
InChI |
InChI=1S/C15H11F/c1-10-6-7-15(16)14-9-12-5-3-2-4-11(12)8-13(10)14/h2-9H,1H3 |
Clave InChI |
YBDXWTMHDARATM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC3=CC=CC=C3C=C12)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
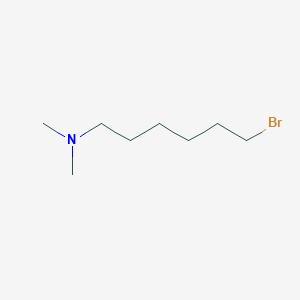
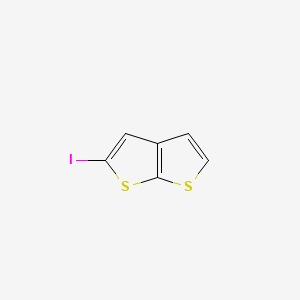
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
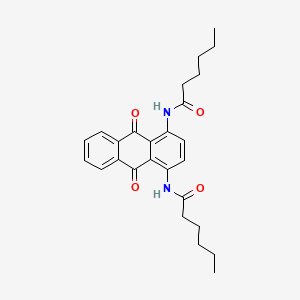
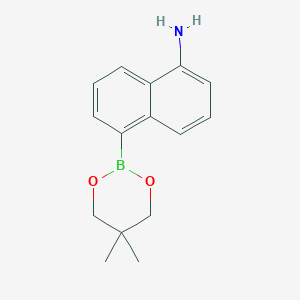
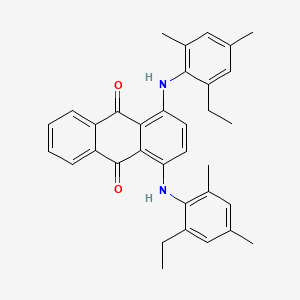
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

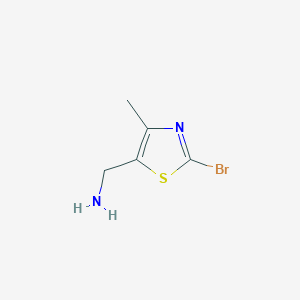
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)


